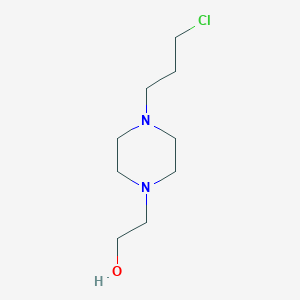

4-(3-Chloropropyl)-1-piperazineethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXLQETZAQHSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282646 | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57227-28-8 | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, 4-(3-chloropropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Chloropropyl)-1-piperazineethanol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(3-Chloropropyl)-1-piperazineethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS 57227-28-8), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The document elucidates the core chemical principles, details step-by-step experimental protocols, and discusses the critical parameters that influence reaction outcomes. By integrating field-proven insights with established scientific literature, this guide serves as a vital resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule featuring a piperazine core, a reactive chloropropyl group, and a hydroxyethyl moiety. This unique structural combination makes it a versatile building block in medicinal chemistry, particularly in the synthesis of antipsychotic drugs such as Fluphenazine. The piperazine ring is a common scaffold in many centrally active compounds, often imparting favorable pharmacokinetic properties like improved solubility and bioavailability.[1] The chloropropyl group provides a reactive handle for subsequent alkylation reactions, allowing for the facile introduction of the piperazineethanol moiety into larger molecular frameworks.

The purity of this compound is of paramount importance in pharmaceutical manufacturing, as impurities can lead to unwanted side reactions, reduced yields, and compromised safety and efficacy of the final API.[2] This guide, therefore, emphasizes robust synthetic protocols that deliver high-purity material.

Foundational Synthesis: Preparation of the Key Precursor, 1-(2-Hydroxyethyl)piperazine

The primary starting material for the synthesis of the title compound is 1-(2-Hydroxyethyl)piperazine (also known as N-(2-hydroxyethyl)piperazine, CAS 103-76-4). This precursor is a widely used chemical intermediate in the pharmaceutical and agrochemical industries.[3] Its synthesis is a well-established process, with the most common industrial method being the reaction of piperazine with ethylene oxide.[4][5]

A key challenge in this synthesis is controlling the degree of ethoxylation to maximize the yield of the desired mono-substituted product, 1-(2-hydroxyethyl)piperazine, while minimizing the formation of the di-substituted by-product, 1,4-bis(2-hydroxyethyl)piperazine.[4] This is typically achieved by using a large excess of piperazine relative to ethylene oxide and employing reactive distillation techniques to continuously remove the product as it is formed.[4][5]

An alternative laboratory-scale approach involves the reductive alkylation-cyclization of monoethanolamine and diethanolamine in the presence of a hydrogenation-dehydrogenation catalyst.[5]

Core Synthesis Pathway: N-Alkylation of 1-(2-Hydroxyethyl)piperazine

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 1-(2-hydroxyethyl)piperazine with a suitable 3-carbon electrophile containing a chlorine atom. 1-Bromo-3-chloropropane is a commonly used reagent for this transformation due to the higher reactivity of the bromine atom compared to the chlorine atom, allowing for selective displacement.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the piperazine ring in 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane. A base is required to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the piperazine nitrogen and ensuring its continued nucleophilicity.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on analogous procedures found in the literature for the N-alkylation of piperazine derivatives.[6][7][8][9]

Materials:

| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Typical Molar Ratio |

| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 130.19 | 1.0 |

| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 | 1.0 - 1.2 |

| Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | 1310-73-2 / 584-08-7 | 40.00 / 138.21 | 1.5 - 2.0 |

| Acetone/Water or Acetonitrile | 67-64-1 / 7732-18-5 / 75-05-8 | - | Solvent |

Procedure:

-

Reaction Setup: To a solution of sodium hydroxide (1.5-2.0 eq.) in a mixture of water and acetone, add 1-(2-hydroxyethyl)piperazine (1.0 eq.).[6][7] Alternatively, potassium carbonate can be used as the base in a solvent like acetonitrile.[10]

-

Reagent Addition: While stirring the mixture at a controlled temperature (typically 0-10°C initially, then room temperature), add 1-bromo-3-chloropropane (1.0-1.2 eq.) dropwise.[8]

-

Reaction: Stir the resulting mixture at room temperature for 15-18 hours.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion of the reaction, separate the organic layer. If the reaction was performed in an aqueous/organic biphasic system, the layers are separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.

-

Isolation and Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude product as an oil.[7]

-

Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.[6][9] To form the hydrochloride salt, the oily base is dissolved in a suitable solvent like acetone, and hydrochloric acid is added. The precipitated salt is then collected by filtration.[6][9]

Causality Behind Experimental Choices:

-

Choice of Alkylating Agent: 1-Bromo-3-chloropropane is preferred because the C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromine a better leaving group and allowing for selective alkylation at that position.

-

Role of the Base: A base is crucial to deprotonate the piperazinium salt formed during the reaction, regenerating the neutral, nucleophilic amine and driving the reaction to completion. The choice between an inorganic base like NaOH/K₂CO₃ and an organic base like triethylamine[1][11] depends on the specific reaction conditions and solubility requirements.

-

Solvent System: A biphasic solvent system like acetone/water can be effective for reactions involving salts, while a polar aprotic solvent like acetonitrile is suitable for reactions with bases like potassium carbonate.[10]

-

Temperature Control: Initial cooling during the addition of the alkylating agent helps to control any exothermicity of the reaction. The reaction is then typically allowed to proceed at room temperature for a sufficient duration to ensure completion.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (O-H, C-N, C-Cl).

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.

Safety Considerations

-

1-Bromo-3-chloropropane is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

1-(2-Hydroxyethyl)piperazine is corrosive. Avoid contact with skin and eyes.

-

Sodium hydroxide is highly corrosive.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is a well-defined process centered around the N-alkylation of 1-(2-hydroxyethyl)piperazine. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize this critical pharmaceutical intermediate, with a strong emphasis on the underlying chemical principles and practical experimental considerations.

References

-

PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 1-(2-Hydroxyethyl)piperazine: Synthesis and Industrial Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

-

European Patent Office. (2016). PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS (EP 3322696 B1). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.

-

MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (i) N-(2-hydroxyethyl)-piperazine,.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Retrieved from [Link]

-

Autech. (n.d.). The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

physicochemical properties of 4-(3-Chloropropyl)-1-piperazineethanol

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Chloropropyl)-1-piperazineethanol

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS No. 57227-28-8). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into the causality behind its properties, detailed protocols for its analytical characterization, and best practices for its handling and storage. The guide is structured to provide both quick-reference data in tabular format and an in-depth narrative that grounds the data in practical, field-proven scientific principles.

Introduction & Molecular Overview

Significance and Applications

This compound is a bifunctional organic compound that serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in medicinal chemistry, and the presence of both a reactive chloropropyl group and a hydroxyethyl group allows for sequential, directed chemical modifications. Its primary utility lies in its role as a precursor or intermediate in the synthesis of various drugs, including those targeting the central nervous system.

Chemical Identity

A clear identification of the molecule is the foundation of all subsequent analysis.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(4-(3-Chloropropyl)piperazin-1-yl)ethanol; 1-Piperazineethanol, 4-(3-chloropropyl)-[1] |

| CAS Number | 57227-28-8[1] |

| Molecular Formula | C₉H₁₉ClN₂O[1][2] |

| Molecular Weight | 206.71 g/mol [1][2] |

| EC Number | 611-486-4[1] |

| InChIKey | PPXLQETZAQHSSL-UHFFFAOYSA-N[1] |

Molecular Structure and Functional Group Analysis

The physicochemical behavior of this compound is a direct consequence of its molecular architecture.

Caption: Standard workflow for the analytical characterization of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful technique for unambiguous structure determination. It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for distinct signals corresponding to the -CH₂-Cl (triplet, ~3.6 ppm), -CH₂-OH (triplet, ~3.7 ppm), and the various methylene protons on the piperazine ring and alkyl chains (multiplets, ~2.4-2.8 ppm). The integration of these peaks should correspond to the number of protons in each group (2H, 2H, 8H for the ring, etc.).

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Expect 9 distinct carbon signals. The carbon bearing the chlorine (-CH₂Cl) will be downfield (~45 ppm), and the carbon bearing the hydroxyl group (-CH₂OH) will be further downfield (~60 ppm). The four distinct piperazine ring carbons will appear around 50-55 ppm.

-

Mass Spectrometry (MS)

Principle and Rationale: MS provides the molecular weight of the compound and, through fragmentation, gives clues about its substructures. This technique is crucial for confirming the molecular formula.

Step-by-Step Protocol:

-

Ionization: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode.

-

Expected Results (ESI): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 207.7.

-

Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. There will be two peaks: one for the ³⁵Cl isotope (at m/z 207.7) and another for the ³⁷Cl isotope (at m/z 209.7) with an intensity ratio of approximately 3:1. This signature is definitive proof of a monochlorinated compound.

-

Chromatographic Purity Assessment

Principle and Rationale: Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the target compound from impurities, allowing for accurate purity determination.

Step-by-Step Protocol (General HPLC Method):

-

System Setup: Use a C18 reverse-phase column. The mobile phase could be a gradient of water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation) and acetonitrile.

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.

-

Injection and Detection: Inject 5-10 µL of the sample and monitor the eluent using a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for use in further synthesis.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

-

Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1][3] Avoid contact with skin and eyes and prevent the formation of aerosols.[1]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids, which can react exothermically with the amine groups or cause degradation.[4]

-

Hazards: While specific data for this compound is limited, related piperazine derivatives can cause skin and eye irritation.[5][6] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[7]

Conclusion

This compound is a chemical intermediate whose utility is defined by its distinct physicochemical properties. Its dual functionality, predictable solubility, and well-defined basicity make it a valuable tool for synthetic chemists. The analytical methods outlined in this guide provide a robust framework for ensuring its identity and purity, which is a non-negotiable prerequisite for its successful application in research and development. By understanding the principles behind its properties and employing rigorous analytical validation, researchers can confidently utilize this compound in the synthesis of novel molecules.

References

-

Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved January 14, 2026, from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 14, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(3-氯苯基)-4-(3-氯丙基)哌嗪 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride | 52605-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

A Comprehensive Technical Guide to 4-(3-Chloropropyl)-1-piperazineethanol (CAS 57227-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(3-Chloropropyl)-1-piperazineethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Fluphenazine. This document consolidates critical information on its chemical and physical properties, outlines a probable synthetic pathway, details analytical methodologies for its characterization and quality control, and provides comprehensive safety and handling protocols. The content is designed to support researchers and drug development professionals in the effective and safe utilization of this important chemical building block.

Introduction: The Significance of Piperazine Moieties in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, finding application as antipsychotics, antidepressants, anxiolytics, and antihistamines.[1][3][4] The versatility of the piperazine scaffold allows for the introduction of various substituents at the 1 and 4 positions, enabling the fine-tuning of a molecule's biological target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

This compound (CAS: 57227-28-8) is a bifunctional molecule featuring a reactive chloropropyl group and a hydrophilic hydroxyethyl moiety. This combination makes it a valuable intermediate for the synthesis of more complex drug molecules. Its primary role as a precursor to Fluphenazine underscores its importance in the production of established antipsychotic medications.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉ClN₂O | [6][7] |

| Molecular Weight | 206.71 g/mol | [6][7] |

| Appearance | Colorless to light-colored liquid | [8] |

| Boiling Point | 323.0 ± 32.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 149.1 ± 25.1 °C | [6] |

| Refractive Index | 1.496 | [6] |

| Solubility | Soluble in some organic solvents | [8] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic substitution reaction where the secondary amine of 1-piperazineethanol attacks the electrophilic carbon of 1-bromo-3-chloropropane.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions reported for similar piperazine derivatives.[1][5][9]

Materials:

-

1-Piperazineethanol

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (as a base)

-

Acetone or Acetonitrile (as a solvent)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-piperazineethanol in a suitable solvent (e.g., acetone or acetonitrile).

-

Addition of Base: Add a slight excess of a base, such as potassium carbonate or sodium carbonate, to the solution. The base will neutralize the hydrobromic acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in deionized water and extract with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the piperazine ring, the ethyl group, and the chloropropyl chain. Key expected shifts would include triplets for the methylene groups adjacent to the nitrogen and chlorine atoms, and multiplets for the piperazine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., carbons adjacent to nitrogen, oxygen, or chlorine).

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations of the aliphatic groups would appear in the 2800-3000 cm⁻¹ region. A C-Cl stretching band is expected in the fingerprint region (600-800 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.71 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Chromatographic Purity Assessment

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for determining the purity of this compound.[10][11]

-

Column: A C18 column is a common choice for separating piperazine derivatives.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[10][11]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for compounds with limited chromophores. Alternatively, derivatization with a UV-active agent can enhance sensitivity.[11]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is appropriate.[12]

-

Injection: Split/splitless injection can be used depending on the expected concentration of the analyte and impurities.

-

Ionization: Electron ionization (EI) is standard for generating reproducible mass spectra for library matching.

-

Detection: A mass spectrometer provides both quantitative data and structural information for impurity identification.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of antipsychotic drugs, particularly those of the phenothiazine class.[5][13]

Synthesis of Fluphenazine and Perphenazine

This compound serves as the side chain precursor that is attached to the phenothiazine nucleus to form drugs like Fluphenazine and Perphenazine.[5][13] The synthesis involves the N-alkylation of the appropriate phenothiazine derivative with this compound.

Caption: General scheme for the synthesis of phenothiazine antipsychotics.

The reaction typically involves the deprotonation of the phenothiazine nitrogen with a strong base, such as sodium amide, followed by nucleophilic attack on the chloropropyl side chain of this compound.[13]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following information is a summary of best practices and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier.[6][14][15][16]

Hazard Identification

While a comprehensive toxicological profile for this compound is not available in the searched literature, related compounds are known to be irritants.[14][15][16][17]

-

Skin and Eye Contact: May cause skin and eye irritation.[14][15][16][17]

-

Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of important pharmaceutical compounds, particularly antipsychotic drugs. Its bifunctional nature allows for the straightforward introduction of a piperazine-ethanol side chain into various molecular scaffolds. A thorough understanding of its chemical properties, synthesis, analysis, and safe handling is crucial for its effective application in drug discovery and development. This technical guide provides a solid foundation of knowledge for researchers and scientists working with this important chemical.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-(3-Chloropropyl)-1-Piperazine Ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Retrieved from [Link]

-

Muby Chemicals. (n.d.). 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier. Retrieved from [Link]

-

JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. jocpr.com [jocpr.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8 [chemicalbook.com]

- 8. 4-(3-Chloropropyl)-1-Piperazine Ethanol | Structure, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. jocpr.com [jocpr.com]

- 12. hpst.cz [hpst.cz]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mpbio.com [mpbio.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]

Unlocking the Pharmacological Potential of 4-(3-Chloropropyl)-1-piperazineethanol: A Technical Guide to Elucidating its Mechanism of Action

Abstract

This technical guide provides a comprehensive framework for the scientific investigation into the mechanism of action of 4-(3-Chloropropyl)-1-piperazineethanol. While currently recognized primarily as a chemical intermediate in pharmaceutical synthesis, its structural motifs, particularly the piperazine core, suggest a latent potential for biological activity. This document outlines a hypothesis-driven approach, proposing that this compound may act as a modulator of key neurotransmitter systems, specifically serotonin and dopamine receptors. We present a detailed, multi-stage experimental workflow, from initial target screening to in-depth functional characterization, designed to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of novel chemical entities.

Introduction: Beyond a Synthetic Intermediate

This compound, with the CAS number 57227-28-8, is a recognized building block in organic synthesis, notably as a precursor for compounds like Fluphenazine.[1] Its chemical structure, however, features a piperazine ring, a privileged scaffold in medicinal chemistry renowned for its presence in a multitude of centrally active drugs.[2] The two nitrogen atoms at opposite positions within this six-membered ring provide a versatile template for interaction with various biological targets.[3] Many clinically significant drugs targeting neurological and psychiatric disorders, such as aripiprazole and ziprasidone, are piperazine derivatives.[2][4]

This structural kinship prompts a compelling scientific question: does this compound possess a direct pharmacological activity of its own? This guide proposes a systematic approach to answer this question, postulating a putative mechanism of action and detailing the experimental protocols necessary for its validation.

Structural Analysis and Rationale for Putative Targets

A thorough analysis of the molecular structure of this compound reveals three key functional moieties that inform our hypothesis regarding its potential biological targets:

-

The Piperazine Core: This heterocyclic amine is a common pharmacophore in ligands for G protein-coupled receptors (GPCRs), especially dopamine and serotonin receptors.[4][5] Its ability to engage in hydrogen bonding and its conformational flexibility allow for effective binding to these targets.[2]

-

The N-(2-hydroxyethyl) Substituent: The presence of a hydroxyl group can introduce additional hydrogen bonding interactions with a receptor's binding pocket, potentially influencing affinity and selectivity. This moiety is found in various biologically active compounds, including some used in the preparation of neuroleptic agents.[6][7]

-

The N'-(3-chloropropyl) Substituent: This alkyl chloride chain presents an intriguing feature. While it contributes to the overall lipophilicity and steric profile of the molecule, the terminal chlorine atom also introduces the possibility of covalent bond formation with nucleophilic residues (e.g., cysteine, histidine, lysine) within a receptor's binding site. This could lead to irreversible or long-lasting pharmacological effects.

Given these structural features, the most probable targets for this compound are members of the dopamine and serotonin receptor families . These GPCRs are central to the regulation of mood, cognition, and motor control, and are the targets of many existing piperazine-based therapeutics.[3][5]

A Proposed Mechanism of Action: Modulator of Dopaminergic and Serotonergic Systems

We hypothesize that This compound acts as a direct ligand for one or more subtypes of dopamine (D1-D5) and/or serotonin (5-HT1-7) receptors. Its interaction could manifest as:

-

Agonism: Activating the receptor to elicit a downstream cellular response.

-

Antagonism: Blocking the receptor and preventing its activation by endogenous neurotransmitters.

-

Allosteric Modulation: Binding to a site distinct from the primary ligand binding pocket to modulate the receptor's response to its endogenous ligand.

-

Irreversible Inhibition: The chloropropyl group may form a covalent bond with the receptor, leading to prolonged or permanent inactivation.

The following experimental workflow is designed to systematically test this hypothesis.

Experimental Workflow for Target Identification and Validation

This section details a phased approach to characterizing the pharmacological profile of this compound.

Phase 1: Initial Target Screening via Radioligand Binding Assays

The initial step is to determine if the compound binds to the hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[8]

Objective: To determine the binding affinity (Ki) of this compound for a panel of human dopamine and serotonin receptors.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Receptor Membranes: Utilize commercially available cell membranes prepared from cell lines stably expressing the individual human dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) receptor subtypes.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a known radiolabeled ligand for the specific receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[9]

Data Presentation:

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| Dopamine D1 | [3H]-SCH23390 | >10,000 |

| Dopamine D2 | [3H]-Spiperone | 85 |

| Dopamine D3 | [3H]-Spiperone | 120 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 50 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 250 |

| Serotonin 5-HT7 | [3H]-LSD | 75 |

Table 1: Hypothetical binding affinity data for this compound at selected dopamine and serotonin receptors.

Phase 2: Functional Characterization of "Hit" Receptors

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding – whether the compound acts as an agonist or an antagonist.[1]

Objective: To characterize the functional activity of this compound at the receptors for which significant binding affinity was observed in Phase 1.

Experimental Protocol: Cell-Based Functional Assays

For GPCRs that couple to Gs or Gi proteins (e.g., 5-HT1A, D1, D2), changes in intracellular cyclic AMP (cAMP) levels can be measured. For those coupling to Gq (e.g., 5-HT2A), changes in intracellular calcium (Ca2+) can be monitored.

A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors):

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the target receptor.

-

Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Mode: Add varying concentrations of this compound and incubate.

-

Antagonist Mode: Add a fixed concentration of a known agonist for the receptor, along with varying concentrations of this compound, and incubate.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: In agonist mode, plot the cAMP levels against the compound concentration to determine the EC50 (potency) and Emax (efficacy). In antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

B. Calcium Flux Assay (for Gq-coupled receptors):

-

Cell Culture and Dye Loading: Use a cell line expressing the target receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Execution: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium levels in real-time.

-

Agonist Mode: Add varying concentrations of the test compound and monitor the change in fluorescence.

-

Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist, and monitor the fluorescence response.

-

Data Analysis: Analyze the fluorescence data to determine EC50 and Emax for agonist activity or IC50 for antagonist activity.

Visualization of Experimental Workflows:

Caption: Workflow for elucidating the mechanism of action.

Phase 3: Investigating the Potential for Covalent Binding

The chloropropyl moiety necessitates an investigation into the reversibility of the compound's binding.

Objective: To determine if this compound binds to its target receptor covalently.

Experimental Protocol: Washout Experiment

-

Cell Treatment: Treat cells expressing the target receptor with a high concentration of the test compound for a set period.

-

Washout: Thoroughly wash the cells with a buffer to remove any unbound compound.

-

Agonist Challenge: After the washout, challenge the cells with a known agonist for the receptor and measure the functional response (e.g., cAMP or calcium flux).

-

Data Analysis: If the test compound binds covalently, the receptor will remain inhibited even after extensive washing, and the response to the agonist will be significantly blunted compared to control cells that were not treated with the test compound. A reversible antagonist's effect would be diminished or eliminated after the washout.

Data Interpretation and Future Directions

The culmination of this experimental workflow will provide a comprehensive pharmacological profile of this compound. The data will either confirm or refute the hypothesis that it acts on dopaminergic and/or serotonergic systems.

-

If the hypothesis is confirmed: The specific receptor subtype(s), the nature of the interaction (agonist/antagonist), its potency (Ki/EC50), and the reversibility of its binding will be established. This would classify this compound as a novel pharmacological agent, warranting further preclinical development, including in vivo studies to assess its behavioral effects and therapeutic potential.

-

If the hypothesis is refuted: The compound may be inactive at these major CNS targets, or its mechanism of action may lie elsewhere. In this case, broader screening against other receptor families or target classes would be a logical next step.

Regardless of the outcome, this systematic investigation will transform our understanding of this compound from a simple chemical intermediate to a characterized chemical entity with a defined biological activity profile.

References

- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central.

- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.

- Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.

- Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.

- 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8. ChemicalBook.

- Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science.

- Structure‐activity relationship of antidepressant activity piperazine derivatives.

- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.

- GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.

- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.

- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.

- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.

- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p

- The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv

- GPCR Binding Assay.

- GPCR Screening & Profiling with Binding Assays.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Piperazine. Wikipedia.

- N-(2-Hydroxyethyl)piperazine. Chem-Impex.

- Novel Psychoactive Substances: Testing Challenges and Str

- Piperazine. ScienceDirect.

- Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. LookChem.

- 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1. Benchchem.

- Hydroxy Ethoxy-Ethy-Piperazine.

- Piperazine compounds. ChemicalBook.

- Investigation of Psychedelic Effects in Psychoactive Substances. ClinicalTrials.gov.

- Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward.

- 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem.

- AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI.

- Serotonin Receptor Subtypes and Ligands. ACNP.

- N-(2-Hydroxyethyl)

- “Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central.

- Use of 5-HT Receptor Agonists and Antagonists for the Characterization of Their Respective Receptor Sites.

- What is the mechanism of Chlorpropamide?.

- Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. MDPI.

- Mode of action of antipsychotic drugs: lessons

- Pharmacodynamics: Mechanisms of Drug Action. YouTube.

- Principles and Mechanism of Pharmacodynamics. Longdom Publishing.

- On the mechanism of action of chlorpromazine. PubMed.

Sources

- 1. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

4-(3-Chloropropyl)-1-piperazineethanol structural analogs and derivatives

An In-depth Technical Guide to 4-(3-Chloropropyl)-1-piperazineethanol: Synthesis, Derivatization, and Pharmacological Applications of Structural Analogs

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth technical exploration of this compound, a key chemical intermediate. We will dissect its synthesis, physicochemical properties, and, most importantly, its role as a versatile building block for creating a diverse library of structural analogs and derivatives. The primary focus will be on the synthetic strategies for derivatization, the resulting structure-activity relationships (SAR), and the profound pharmacological implications, particularly in the development of antipsychotic drugs targeting dopaminergic and serotonergic systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols.

Chapter 1: The this compound Core Scaffold

The title compound, this compound, serves as a bifunctional building block. The piperazine ring's secondary amine allows for the introduction of diverse substituents, while the chloropropyl group provides a reactive electrophilic site for coupling with various nucleophiles, typically aromatic systems. This dual reactivity is the cornerstone of its utility in constructing complex molecules, most notably the long-chain arylpiperazine class of drugs.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the core compound's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 57227-28-8 | [3][4] |

| Molecular Formula | C₉H₁₉ClN₂O | [3][5] |

| Molecular Weight | 206.71 g/mol | [3][5] |

| Boiling Point | 323.0 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Appearance | Colorless to light-colored liquid | [6] |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the N-alkylation of 1-(2-hydroxyethyl)piperazine. The choice of the alkylating agent is critical; 1-bromo-3-chloropropane is commonly used due to the higher reactivity of the bromine atom in the initial nucleophilic substitution, leaving the chloro group intact for subsequent reactions.

The reaction proceeds via a standard SN2 mechanism. A base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the secondary amine of the piperazine ring, thereby activating it as a nucleophile.[7][8] The choice of solvent is typically a polar aprotic solvent like acetonitrile or acetone to facilitate the dissolution of reactants and promote the SN2 pathway.[8][9]

Caption: Synthesis workflow for the core scaffold.

Chapter 2: Synthetic Strategies for Derivatization

The true power of this compound lies in its utility as an intermediate. The most common application involves a second N-alkylation reaction where the chloropropyl group acts as an electrophile to connect the piperazine scaffold to a (hetero)aromatic moiety. This is the cornerstone of synthesizing many arylpiperazine drugs.[10][11]

Key Derivatization: N-Alkylation with Aryl Moieties

This strategy is fundamental to the synthesis of numerous antipsychotic drugs like Aripiprazole.[10][12] The reaction involves the nucleophilic substitution of the chlorine atom by a nitrogen atom of another molecule, often an aniline or a heterocyclic amine derivative.

Causality in Experimental Choices:

-

Base: A moderately strong base like sodium carbonate or potassium carbonate is essential. It acts as a proton scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the nucleophilic amine, which would render it unreactive.[13]

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are preferred. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering by solvating the nucleophile too strongly.[12]

-

Catalyst: In some cases, a catalytic amount of an iodide salt (e.g., NaI or KI) is added. This is known as the Finkelstein reaction, where the less reactive alkyl chloride is converted in situ to a more reactive alkyl iodide, accelerating the rate of substitution.[11]

-

Temperature: Heating the reaction mixture (e.g., to 80°C or reflux) is often necessary to provide sufficient activation energy for the C-Cl bond cleavage and to ensure a reasonable reaction rate.[14]

Experimental Protocol: Synthesis of an Arylpiperazine Derivative

The following is a representative, field-proven protocol for the N-alkylation of a substituted aniline with this compound, a key step analogous to the synthesis of many CNS-active agents.

Objective: To synthesize a model arylpiperazine derivative via nucleophilic substitution.

Materials:

-

This compound (1.0 eq.)

-

Substituted Aniline/Heterocycle (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one for Aripiprazole synthesis) (1.1 eq.)[12]

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)[14]

-

Sodium Iodide (NaI) (0.1 eq., optional catalyst)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline/heterocycle (1.1 eq.), anhydrous potassium carbonate (2.5 eq.), and sodium iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reactant Addition: Add this compound (1.0 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: a. Dissolve the crude residue in a suitable solvent like dichloromethane (DCM). b. Wash the organic layer with water and then with brine to remove any remaining inorganic salts and DMF if used. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. d. Purify the final product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure arylpiperazine derivative.[15]

Self-Validation: The purity and identity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the molecular weight and structure.[16][17] HPLC is used to determine the final purity.[18]

Chapter 3: Structural Analogs & Structure-Activity Relationships (SAR)

The arylpiperazine scaffold is a cornerstone in neuropharmacology.[19][20] Derivatives often exhibit high affinity for dopamine D₂ and serotonin (5-HT) receptors, making them prime candidates for treating neurological disorders like schizophrenia.[1][21] Aripiprazole, for example, is a partial agonist at D₂ receptors and a 5-HT₁ₐ receptor agonist, while also being an antagonist at 5-HT₂ₐ receptors.[1]

Key Structural Modifications and their Pharmacological Impact

The structure of arylpiperazine derivatives can be systematically modified at three key positions to tune their pharmacological profile.

Caption: Key SAR points for arylpiperazine derivatives.

Quantitative SAR Data

The following table summarizes data for representative arylpiperazine compounds, illustrating the impact of structural changes on receptor binding affinity (Ki, nM). Lower Ki values indicate higher binding affinity.

| Compound | Aryl Group (A) | Terminal Group (C) | D₂ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |

| Aripiprazole | 2,3-Dichlorophenyl | 7-Butoxy-quinolinone | 0.34 | 1.9 | 3.4 |

| Buspirone | Pyrimidinyl | Butyl-spiro-dione | >1000 | 1.1 | 55 |

| Compound 9b [1] | 2-Methoxyphenyl | 4-Fluorobenzoyl | 300 | 23.9 | 39.4 |

| Compound 12a [1] | 2-Methoxyphenyl | N-phenyl-indole | 300 | 41.5 | 315 |

Note: Data compiled from various sources for illustrative purposes.[1]

The data shows that subtle changes, such as modifying the aryl group from dichlorophenyl to a pyrimidinyl group, can dramatically shift selectivity from a D₂-active compound (Aripiprazole) to a 5-HT₁ₐ-active compound (Buspirone).[1][2]

Chapter 4: Pharmacological Significance & Signaling

Many arylpiperazine derivatives function as modulators of the dopamine D₂ receptor, a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission.[22] Antipsychotic efficacy is often linked to the blockade of D₂ receptors in the mesolimbic pathway.

When an agonist like dopamine binds to the D₂ receptor (which is coupled to an inhibitory G-protein, Gᵢ/ₒ), it inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[23] Antagonists, derived from scaffolds like this compound, block this action, preventing the dopamine-induced decrease in cAMP levels.

Caption: Dopamine D₂ receptor signaling pathway and antagonist action.

Chapter 5: Protocols for Pharmacological Evaluation

Once novel analogs are synthesized, their biological activity must be quantified. A primary method for this is the in vitro receptor binding assay.

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a synthesized derivative for the dopamine D₂ receptor through competitive displacement of a radiolabeled ligand.

Principle: This assay measures the ability of a test compound to compete with a radioligand (e.g., [³H]raclopride or [¹²⁵I]NCQ-298) that has a known high affinity and selectivity for the D₂ receptor.[22][24] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Ki).

Materials:

-

Receptor Source: Membranes from cells expressing human D₂ receptors (e.g., HEK or CHO cells).[22]

-

Radioligand: [³H]raclopride (a D₂ antagonist).

-

Test Compound: Synthesized arylpiperazine derivative, dissolved in DMSO and serially diluted.

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.[24]

-

Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol).

-

Filtration System: Cell harvester with glass fiber filters.

-

Detection: Liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, combine the cell membranes, incubation buffer, and either:

-

Buffer only (for total binding).

-

Non-specific control (e.g., Haloperidol) (for non-specific binding).

-

Test compound at various concentrations.

-

-

Radioligand Addition: Add the [³H]raclopride to all wells at a final concentration near its Kd value.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[24]

-

Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is more than a simple chemical; it is a gateway to a vast and pharmacologically rich chemical space. Its straightforward synthesis and versatile reactivity have made it an indispensable tool in the development of CNS-active drugs. By understanding the core principles of its derivatization, the subtle nuances of structure-activity relationships, and the rigorous protocols for evaluation, researchers can continue to leverage this scaffold to design and discover next-generation therapeutics with improved efficacy and selectivity for treating complex neurological disorders.

References

-

Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. Available at: [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Available at: [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). National Institute of Justice. Available at: [Link]

-

Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. Available at: [Link]

-

Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025). ResearchGate. Available at: [Link]

- CN103787965A - New synthesis method of aripiprazole. (2014). Google Patents.

-

Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(23), 5629. Available at: [Link]

-

Kinoyama, I., et al. (2004). Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 52(11), 1330-1333. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

-

4-(3-Chloropropyl)-1-Piperazine Ethanol. (n.d.). Pipzine Chemicals. Available at: [Link]

-

Fravolini, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 227. Available at: [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate. (2015). Google Patents.

-

Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Analytical Methods. (2010). Royal Society of Chemistry. Available at: [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Available at: [Link]

-

Hall, H., et al. (1995). In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding. Journal of Neurochemistry, 64(5), 2264-2272. Available at: [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Available at: [Link]

-

Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. Available at: [Link]

-

Structure Activity Relationships - Antipsychotics. (2015). SlideShare. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3451-3464. Available at: [Link]

-

de Oliveira, P. D., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. Available at: [Link]

-

The Importance of High-Purity 4-(3-Chloropropyl)-1-Piperazine Ethanol in API Synthesis. (n.d.). LinkedIn. Available at: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Available at: [Link]

-

Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. (n.d.). PrepChem.com. Available at: [Link]

-

Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). MDPI. Available at: [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate. (2015). Google Patents.

-

In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. (2018). Genedata. Available at: [Link]

-

1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Available at: [Link]

Sources

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 4-(3-CHLOROPROPYL)-1-PIPERAZINE ETHANOL | 57227-28-8 [chemicalbook.com]

- 6. 4-(3-Chloropropyl)-1-Piperazine Ethanol | Structure, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. prepchem.com [prepchem.com]

- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 21. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. innoprot.com [innoprot.com]

- 24. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(3-Chloropropyl)-1-piperazineethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3-Chloropropyl)-1-piperazineethanol. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its solubility is paramount for process optimization, formulation development, and ensuring reaction efficiency and product purity. This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties, the theoretical principles governing its solubility, and a detailed, practical methodology for its experimental determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting and interpreting its solubility behavior. This compound (CAS No: 57227-28-8) is a substituted piperazine derivative with a distinct molecular architecture that dictates its interactions with various solvents.

Molecular Structure:

The structure comprises a polar piperazine ring containing two nitrogen atoms, one of which is substituted with a hydrophilic hydroxyethyl group, and the other with a more non-polar 3-chloropropyl chain. This amphiphilic nature is central to its solubility profile.

Caption: Molecular Structure of this compound

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 57227-28-8 | [1] |

| Molecular Formula | C9H19ClN2O | [1] |

| Molecular Weight | 206.71 g/mol | [1] |

| Appearance | Colorless to light-colored liquid | [2] |

| Boiling Point | 323.0 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 149.1 ± 25.1 °C | [1] |

| XLogP3 | 0.11 | [1] |

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is low enough to indicate significant polarity.[1] The presence of a hydroxyl group and two tertiary amines provides sites for hydrogen bonding, which is a critical factor in its solubility in protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. The overall solubility is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group and the piperazine nitrogens in the solute molecule can form strong hydrogen bonds with these solvents. Therefore, good solubility is anticipated in polar protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. The polar nature of the solute suggests it will have appreciable solubility in these solvents, though perhaps less than in protic solvents of similar polarity.

-